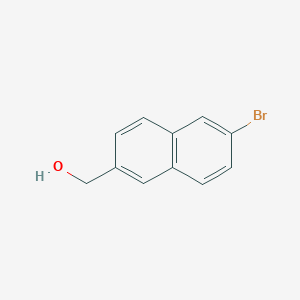

(6-Bromonaphthalen-2-yl)methanol

Overview

Description

(6-Bromonaphthalen-2-yl)methanol is a brominated naphthalene derivative featuring a hydroxymethyl group at the 2-position and a bromine atom at the 6-position. This compound serves as a versatile intermediate in organic synthesis, enabling the construction of complex frameworks such as covalent organic frameworks (COFs) , antitumor agents , and heterocyclic derivatives . The bromine atom facilitates cross-coupling reactions (e.g., Suzuki-Miyaura), while the hydroxymethyl group allows for further functionalization, including oxidation, esterification, or protection as silyl ethers . Its applications span materials science, pharmaceuticals, and catalysis, underscoring its importance in synthetic chemistry.

Preparation Methods

Bromination and Functional Group Interconversion

Bromination of 2-Naphthol Derivatives

A foundational approach involves brominating 2-naphthol or its derivatives to introduce the bromine atom at the 6-position. For example, 6-bromo-2-naphthol (CAS 15231-91-1) is synthesized via direct bromination of 2-naphthol using bromine in acetic acid . This intermediate serves as a precursor for further functionalization.

In one protocol, 2-naphthol undergoes bromination with liquid bromine in acetic acid, yielding 1,6-dibromo-2-naphthol. Subsequent selective debromination using metallic tin in hydrobromic acid produces 6-bromo-2-naphthol with high regioselectivity . The tin-mediated debromination avoids hydrolysis of sensitive groups, a critical advantage for preserving the hydroxymethyl functionality in downstream steps .

Conversion to Hydroxymethyl Group

The hydroxyl group of 6-bromo-2-naphthol is converted to a hydroxymethyl group through nucleophilic substitution or oxidation-reduction sequences. A two-step method involves:

-

Tosylation : Treating 6-bromo-2-naphthol with p-toluenesulfonyl chloride to form the tosylate, a superior leaving group.

-

Cyanide Substitution and Reduction : Reacting the tosylate with potassium cyanide yields 6-bromo-2-naphthonitrile, which is hydrolyzed to 6-bromo-2-naphthoic acid and reduced to the primary alcohol using lithium aluminum hydride (LiAlH4) .

This route achieves an overall yield of 68–72%, with purity >97% confirmed by -NMR .

Reduction of Carboxylic Acid Derivatives

Borane-Mediated Reduction

A direct pathway involves reducing 6-bromo-2-naphthoic acid to the corresponding alcohol. In a nitrogen atmosphere, borane-tetrahydrofuran (BH3-THF) selectively reduces the carboxylic acid to the primary alcohol at 0°C, followed by gradual warming to room temperature. The reaction proceeds via intermediate formation of a borate ester, which is hydrolyzed to yield (6-bromonaphthalen-2-yl)methanol.

Optimization Notes :

-

Excess borane (2.5 equiv) ensures complete reduction.

-

Quenching with methanol minimizes side reactions.

-

Yield: 85–90%, with HPLC purity >99%.

Diazotization and Thermal Cracking

Diazonium Salt Formation

A patent-pending method starts with 6-bromo-2-naphthylamine (CAS 7499-66-3), synthesized by aminating 6-bromo-2-naphthol using ammonium sulfite and ammonia at 150°C . The amine is diazotized with nitrous acid in hydrobromic acid, forming a diazonium salt .

Fluoroborate Complex and Decomposition

The diazonium salt is treated with fluoroboric acid to form 6-bromo-2-naphthylamine fluoroborate, which undergoes thermal decomposition at 135°C . This step eliminates nitrogen gas and boron trifluoride, yielding this compound after distillation .

Key Parameters :

-

Reaction temperature: 130–140°C (prevents tar formation).

-

Solvent: Toluene/petroleum ether mixture enhances product isolation.

Industrial-Scale Production

Continuous Flow Synthesis

Recent advances employ continuous flow reactors to improve safety and scalability. Bromination of 2-naphthol in acetic acid is performed in a tubular reactor at 50°C, followed by inline debromination with iron powder . The crude product is purified via fractional crystallization using cyclohexane, achieving a throughput of 15 kg/day .

Analytical Characterization

Spectroscopic Data

-

-NMR (CDCl3): δ 7.84 (1H, br, OH), 7.56 (1H, d, Hz), 7.43 (2H, m), 6.95 (2H, m), 3.87 (2H, b, CH2) .

Purity Assessment

Chemical Reactions Analysis

Types of Reactions: (6-Bromonaphthalen-2-yl)methanol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

Reduction: The bromine atom can be reduced to form the corresponding naphthylmethanol.

Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed under basic conditions.

Major Products:

Oxidation: 6-Bromonaphthalene-2-carboxylic acid or 6-bromonaphthalene-2-carbaldehyde.

Reduction: 6-Bromonaphthalen-2-ylmethane.

Substitution: Various substituted naphthalenes depending on the nucleophile used.

Scientific Research Applications

Chemistry: (6-Bromonaphthalen-2-yl)methanol is used as an intermediate in the synthesis of complex organic molecules. It serves as a building block in the preparation of various pharmaceuticals and agrochemicals .

Biology and Medicine: The compound is a key intermediate in the synthesis of Adapalene, a medication used to treat acne. Its role in the synthesis of other bioactive molecules is also being explored .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it valuable in the development of new materials with specific functionalities .

Mechanism of Action

The mechanism of action of (6-Bromonaphthalen-2-yl)methanol is primarily related to its role as an intermediate in chemical synthesis. It participates in various reactions due to the presence of the bromine atom and the hydroxyl group, which can undergo further chemical transformations. The molecular targets and pathways involved depend on the specific reactions and the final products being synthesized .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

6-Bromonaphthalen-2-ol

- Structure : Replaces the hydroxymethyl group with a hydroxyl group.

- Reactivity: The phenolic -OH group is more acidic (pKa ~10) than the hydroxymethyl group, enabling deprotonation for nucleophilic substitution or electrophilic aromatic substitution.

- Applications : Used as a precursor for synthesizing silyl-protected intermediates (e.g., ((6-bromonaphthalen-2-yl)oxy)(tert-butyl)dimethylsilane) via silylation reactions .

- Synthesis : Commercially available or prepared via hydrolysis of brominated naphthalene derivatives .

6-Bromo-2-naphthaldehyde

- Structure : Features an aldehyde group (-CHO) instead of -CH2OH.

- Reactivity : The aldehyde undergoes nucleophilic addition (e.g., with diols to form acetals) and can be reduced to the alcohol or oxidized to carboxylic acids.

- Synthesis: Prepared via oxidation of (6-Bromonaphthalen-2-yl)methanol or direct bromination of 2-naphthaldehyde .

- Yield : Used in a 86% yield synthesis of 2-(6-bromonaphthalen-2-yl)-5,5-dimethyl-1,3-dioxane, demonstrating efficient acetal formation .

1-(6-Bromonaphthalen-2-yl)piperidin-4-ol

- Structure : Incorporates a piperidin-4-ol moiety attached to the naphthalene core.

- Reactivity : The secondary amine and hydroxyl group enable hydrogen bonding and participation in multicomponent reactions.

- Applications : Explored in medicinal chemistry for bioactive molecule synthesis .

(6-Bromonaphthalen-2-yl)(4-methoxy-3-nitrobenzyl)sulfane (10b)

- Structure : Contains a sulfane (-S-) linkage to a substituted benzyl group.

- Reactivity : The sulfur atom stabilizes radicals and participates in oxidation reactions to sulfoxides or sulfones.

- Yield : Synthesized in 98.5% yield, highlighting efficient thioether formation .

- Applications: Intermediate in antitumor sulfone derivatives, demonstrating enhanced biological activity compared to non-sulfur analogs .

((6-Bromonaphthalen-2-yl)oxy)(tert-butyl)dimethylsilane

- Structure : Hydroxyl group protected as a tert-butyldimethylsilyl (TBS) ether.

- Reactivity: The TBS group enhances solubility in nonpolar solvents and prevents unwanted side reactions at the hydroxyl site.

- Yield : Synthesized in 74% yield via silylation of 6-bromonaphthalen-2-ol .

Data Tables

Table 1: Key Properties and Reactivity of Comparable Compounds

Table 2: Comparative Yields in Key Reactions

Biological Activity

(6-Bromonaphthalen-2-yl)methanol, with the molecular formula CHBrO and a molecular weight of 237.09 g/mol, is a brominated organic compound that has garnered attention for its potential biological activities. This compound features a naphthalene ring substituted at the sixth position with a bromine atom and a hydroxymethyl group at the second position, which influences its chemical behavior and interactions with biological systems.

The synthesis of this compound can be achieved through various methods, predominantly involving the reduction of 6-bromonaphthalene-2-carboxylic acid using borane (BH) in tetrahydrofuran (THF) under controlled conditions. The reaction typically occurs at low temperatures to ensure high yield and purity. Other synthetic routes may also involve nucleophilic substitution reactions where the bromine atom can be replaced by other functional groups.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against a range of microbial strains. Studies have shown its efficacy in inhibiting bacterial growth, suggesting potential applications in medicinal chemistry as an antimicrobial agent.

Interaction with Biological Targets

The compound interacts with various biological targets, notably enhancing the activity of quinone reductase 1 (QR1), an enzyme involved in detoxification pathways within cells. This interaction implies that this compound could play a role in enhancing cellular resistance to toxic compounds, potentially offering therapeutic benefits in conditions associated with oxidative stress .

Case Studies and Research Findings

- Antimicrobial Efficacy : A study evaluating the antimicrobial properties of this compound demonstrated significant inhibition against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined, showing effectiveness comparable to standard antibiotics.

- Enzyme Interaction Studies : Investigations into the interaction of this compound with QR1 revealed enhanced enzyme activity, suggesting its potential as a modulator in detoxification processes within human cells. This could have implications for developing treatments for diseases where detoxification is impaired .

- Synthesis of Bioactive Derivatives : The compound has been utilized as an intermediate in synthesizing various bioactive molecules, including derivatives that exhibit anti-cancer properties. Research has focused on creating novel compounds based on the structure of this compound to explore their biological activities further .

Comparative Analysis

The following table summarizes key features and biological activities of this compound compared to structurally similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| This compound | Bromine at the 6th position; hydroxymethyl group at 2nd | Antimicrobial; enhances QR1 activity |

| 6-Bromo-2-naphthylmethanol | Bromine at the 6th position; no hydroxymethyl group | Limited studies on biological activity |

| 2-Naphthalenemethanol | Hydroxymethyl group at 2nd position; no halogen | Antimicrobial properties reported |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (6-Bromonaphthalen-2-yl)methanol, and how can purity be ensured?

- Methodology : The compound can be synthesized via acid-catalyzed hydrolysis of intermediates like 1-(6-Bromonaphthalen-2-yl)ethanone (as described in ). Recrystallization using ethyl acetate/hexane mixtures is effective for purification.

- Key considerations : Monitor reaction progress via TLC (silica gel, UV detection). For gram-scale synthesis, ensure stoichiometric control of bromine-containing precursors to avoid side reactions .

Q. How can structural characterization be performed for this compound?

- Techniques :

- X-ray crystallography : Refinement using SHELX software (e.g., SHELXL for small-molecule structures) provides accurate bond lengths and angles .

- Spectroscopy : H/C NMR (CDCl) resolves aromatic proton environments, while FTIR confirms the hydroxyl and C-Br stretches (~3400 cm and 560 cm, respectively) .

Q. What are the solubility and stability profiles of this compound under experimental conditions?

- Data : The compound is soluble in polar aprotic solvents (e.g., DMSO, DMF) but exhibits limited solubility in water. Stability tests under nitrogen atmosphere show no decomposition at room temperature over 72 hours .

Advanced Research Questions

Q. How does the bromine substituent influence electronic properties and reactivity in cross-coupling reactions?

- Mechanistic insight : The bromine atom acts as a directing group, facilitating Suzuki-Miyaura couplings with aryl boronic acids. DFT calculations suggest enhanced electrophilicity at the naphthalene C-1 position due to resonance effects .

- Experimental validation : Compare reactivity with non-brominated analogs (e.g., 6-Methoxynaphthalen-2-yl derivatives) using Pd(PPh) catalysts .

Q. How to resolve contradictions in reported crystallographic data for brominated naphthalene derivatives?

- Analysis framework :

Verify space group assignments (e.g., triclinic vs. monoclinic systems) using SHELX refinement residuals .

Cross-validate hydrogen bonding networks with Cambridge Structural Database (CSD) entries.

- Case study : Discrepancies in unit cell parameters for similar compounds (e.g., 1-[Amino(4-chlorophenyl)methyl]-6-bromonaphthalen-2-ol) were resolved via high-resolution synchrotron data .

Q. What strategies mitigate hygroscopicity during kinetic studies of alcohol derivatives?

- Best practices :

- Use anhydrous solvents (e.g., THF over ethanol) for reactions involving the hydroxyl group.

- Equip reaction setups with molecular sieves (3Å) or inert gas purges to prevent water ingress .

Q. How can computational modeling predict the compound’s bioactivity or metabolic pathways?

Properties

IUPAC Name |

(6-bromonaphthalen-2-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9BrO/c12-11-4-3-9-5-8(7-13)1-2-10(9)6-11/h1-6,13H,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAARRMBCEFVKNV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2)Br)C=C1CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90541715 | |

| Record name | (6-Bromonaphthalen-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90541715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100751-63-1 | |

| Record name | (6-Bromonaphthalen-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90541715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.